molecular formula C11H24O3 B13903924 1,1-Dimethoxynonan-3-ol

1,1-Dimethoxynonan-3-ol

Cat. No.: B13903924
M. Wt: 204.31 g/mol
InChI Key: GCXUFNVYAOVXOV-UHFFFAOYSA-N
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Description

1,1-Dimethoxynonan-3-ol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to the third carbon of a nonane chain, with two methoxy groups (-OCH3) attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxynonan-3-ol can be synthesized through the reaction of nonanal with methanol in the presence of an acid catalyst. The reaction typically involves the formation of a hemiacetal intermediate, which further reacts with methanol to form the desired dimethoxy compound. The reaction conditions often include mild temperatures and the use of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where nonanal and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then subjected to distillation to separate the product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxynonan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions to substitute the methoxy groups.

Major Products:

    Oxidation: Nonanoic acid or 3-nonanone.

    Reduction: Nonane.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

1,1-Dimethoxynonan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,1-Dimethoxynonan-3-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy groups can participate in hydrophobic interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

    1,1-Dimethoxyethane: A smaller analog with similar functional groups.

    1,1-Dimethoxypropane: Another analog with a three-carbon chain.

    1,1-Dimethoxybutane: A four-carbon analog with similar properties.

Uniqueness: 1,1-Dimethoxynonan-3-ol is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter analogs. This longer chain can influence the compound’s boiling point, solubility, and reactivity, making it suitable for specific applications that shorter analogs may not be able to fulfill.

Properties

IUPAC Name

1,1-dimethoxynonan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3/c1-4-5-6-7-8-10(12)9-11(13-2)14-3/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXUFNVYAOVXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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